5-Benzyl-8-oxa-5-azaspiro[3.5]nonane
Description
Foundational Significance of Spirocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis
Spirocyclic scaffolds are pivotal in modern drug discovery and organic synthesis due to their inherent three-dimensional nature. Unlike flat, aromatic structures, spirocycles project functional groups in a multi-dimensional space, which can lead to more specific and effective interactions with biological targets like proteins and enzymes. This three-dimensionality is a key advantage in the design of novel therapeutics.
The introduction of a spirocyclic core into a molecule can significantly enhance its pharmacological properties. These improvements include increased potency and selectivity, as the rigid structure of the spirocycle can lock the molecule into a conformation that is optimal for binding to its target. Furthermore, spirocyclic compounds often exhibit improved physicochemical properties, such as better solubility and metabolic stability, which are crucial for a drug's success. The increased fraction of sp3-hybridized carbon atoms in spirocycles is a desirable trait in drug candidates, as it often correlates with better clinical outcomes.
From a synthetic standpoint, the construction of the quaternary carbon atom at the core of a spirocycle presents a unique challenge that has spurred the development of innovative chemical reactions and strategies. The synthesis of these complex structures is a testament to the advancements in modern organic chemistry.
Distinctive Features and Research Trajectories of 8-Oxa-5-azaspiro[3.5]nonane Systems
The 8-oxa-5-azaspiro[3.5]nonane framework is a specific type of heterocyclic spirocycle that has garnered interest in medicinal chemistry. This system contains both an oxygen and a nitrogen atom within its bicyclic structure, offering sites for chemical modification and interaction with biological systems. The presence of the oxetane (B1205548) ring (a four-membered ring containing an oxygen atom) is particularly noteworthy. Oxetanes are known to be valuable motifs in drug discovery as they can act as bioisosteres for other chemical groups, improving properties like aqueous solubility and metabolic stability.
Research into related azaspirocycles has shown their potential in developing treatments for a variety of diseases. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in a range of neurological disorders. nih.gov This highlights the general interest in azaspirocyclic systems containing oxygen for neurological applications.
The synthesis of the core 8-oxa-5-azaspiro[3.5]nonane structure and its derivatives is an active area of research. For example, a patent has described a method for synthesizing the related 2,5-dioxa-8-azaspiro[3.5]nonane, which involves the use of a benzyl-protected intermediate. google.com This suggests that the featured compound of this article, 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane, is likely a key intermediate in the synthesis of more complex molecules based on the 8-oxa-5-azaspiro[3.5]nonane scaffold. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom, which can be removed in a later step to allow for further chemical modifications.
While detailed research findings on the specific biological activities of this compound are not extensively published, its structural features make it a compound of interest for chemical building blocks in the creation of new potential drug candidates. The combination of the spirocyclic core, the oxetane ring, and the protected amine offers a versatile platform for synthetic chemists.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| CAS Number | 1147112-74-0 |
| Synonyms | 5-(phenylmethyl)-8-oxa-5-azaspiro[3.5]nonane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-8-oxa-5-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-13(6-3-1)11-15-9-10-16-12-14(15)7-4-8-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQQQRIAKCQBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Benzyl 8 Oxa 5 Azaspiro 3.5 Nonane and Analogs
Advanced Strategies for the Construction of the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane framework, characterized by a four-membered ring fused to a six-membered ring through a common carbon atom, presents unique synthetic challenges. The inherent ring strain of the smaller ring and the need for precise control over stereochemistry necessitate the development of advanced synthetic strategies.
Approaches for Spiro[3.5]nonane Ring System Assembly
The assembly of the spiro[3.5]nonane ring system can be achieved through various synthetic approaches. Cycloaddition reactions, particularly [2+2] cycloadditions, are a direct method for forming the four-membered ring. Other strategies include ring-closing metathesis, intramolecular cyclization of appropriately functionalized precursors, and rearrangement reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Cyclization Reactions and Key Intermediates in Azaspirocycle Synthesis
In the context of azaspirocycles, where one or more carbon atoms in the spirocyclic core are replaced by nitrogen, intramolecular cyclization reactions are particularly prominent. These reactions often involve the formation of a key intermediate that contains both the nucleophilic nitrogen and an electrophilic center, leading to the formation of the second ring. For the synthesis of compounds like 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane, a crucial intermediate would be a functionalized piperidine (B6355638) or a related six-membered heterocycle that can undergo cyclization to form the spiro-fused four-membered ring.
A common strategy involves the use of a starting material that already contains one of the rings, which is then elaborated and cyclized to form the second spiro ring. For instance, a substituted oxetane (B1205548) can serve as a precursor to the four-membered ring, which is then fused to a pre-existing piperidine ring.
Specific Synthetic Routes to this compound and its Derivatives
While a variety of methods exist for the general construction of spirocycles, the synthesis of a specific molecule like this compound requires a tailored approach. A plausible and efficient synthetic route can be adapted from methodologies developed for structurally similar compounds, such as 2,5-dioxa-8-azaspiro[3.5]nonane. google.com
A multi-step synthesis beginning with a commercially available or readily prepared starting material is a common industrial approach. One such route for an analog involves the following key transformations:
Acylation: The synthesis can commence with the acylation of a precursor like 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride. This step introduces the necessary carbon framework for the subsequent cyclization. google.com
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, typically in the presence of a base, to form the spirocyclic core. google.com
Reduction: Any carbonyl groups introduced during the synthesis can be reduced to the corresponding methylene (B1212753) groups using a suitable reducing agent. google.com
Deprotection/Functionalization: Finally, any protecting groups, such as the benzyl (B1604629) group, can be removed or the molecule can be further functionalized as needed. google.com
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of each synthetic step are highly dependent on the reaction conditions and the choice of reagents. For instance, in the acylation step, temperature control is crucial to minimize side reactions. The selection of the base and solvent for the intramolecular cyclization step can significantly impact the reaction rate and the purity of the product.
Below is a table summarizing the optimized reaction conditions for the synthesis of a 2,5-dioxa-8-azaspiro[3.5]nonane analog, which can be extrapolated for the synthesis of this compound. google.com
| Step | Reagents and Solvents | Key Reaction Conditions |
| Acylation of Precursor | Chloroacetyl chloride, Triethylamine, Dichloromethane | Temperature controlled at -10°C to 10°C during addition, then room temperature for 4-48 hours. |
| Intramolecular Cyclization | Second base (e.g., sodium hydride), Second reaction solvent | Inert atmosphere. |
| Reduction | Reducing agent (e.g., borane), Third reaction solvent | Inert atmosphere. |
| Deprotection (Catalytic Hydrogenation) | Hydrogen gas, Catalyst (e.g., Pd/C) | --- |
Scalability and Process Development for Industrial Relevance
For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. The synthesis of azaspirocycles like this compound for pharmaceutical applications requires careful consideration of these factors. The use of readily available and inexpensive starting materials is a primary consideration. google.com The synthetic route should be robust and reproducible on a large scale, with minimal purification steps.
The development of a process suitable for industrial production involves optimizing each step to maximize yield and minimize waste. This includes fine-tuning reaction parameters such as temperature, pressure, and reaction time, as well as developing efficient work-up and purification procedures. The synthesis of a 2,5-dioxa-8-azaspiro[3.5]nonane analog has been described as having a short route, high yield, and being easy to control, making it suitable for industrial production. google.com
Derivatization and Functionalization of the Spirocyclic Scaffold
The 8-oxa-5-azaspiro[3.5]nonane scaffold provides multiple sites for derivatization and functionalization, allowing for the synthesis of a library of analogs with diverse properties. The secondary amine in the piperidine ring is a key handle for modification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
Furthermore, the benzyl group on the nitrogen atom can be removed via catalytic hydrogenation to provide the free amine, which can then be further functionalized. The oxetane ring also offers possibilities for modification, although these reactions may be more challenging due to the inherent strain of the four-membered ring.
The ability to readily functionalize the 8-oxa-5-azaspiro[3.5]nonane core makes it an attractive scaffold for the development of new chemical entities with potential applications in various fields.
Chemo- and Regioselective Modifications
The reactivity of the this compound scaffold is primarily dictated by the nucleophilicity of the tertiary amine and the potential for ring-opening of the strained oxetane ring. Modifications can be targeted to either of these functionalities.
N-Debenzylation and Functionalization: The benzyl group on the piperidine nitrogen serves as a common protecting group. Its removal via catalytic hydrogenation unmasks the secondary amine, providing a key intermediate for further functionalization. This secondary amine can then undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse substituents at the 5-position.
Oxetane Ring-Opening: The oxetane ring, while more stable than its oxirane counterpart, can undergo nucleophilic ring-opening under acidic conditions or with strong nucleophiles. This reaction proceeds via protonation of the ether oxygen, followed by attack of a nucleophile at one of the methylene carbons adjacent to the oxygen. The regioselectivity of this ring-opening is influenced by steric hindrance around the spirocyclic center.
A summary of potential chemo- and regioselective modifications is presented below:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Debenzylation | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | 8-oxa-5-azaspiro[3.5]nonane |
| N-Acylation | Acyl chloride or anhydride, base | N-acyl-8-oxa-5-azaspiro[3.5]nonane |
| N-Alkylation | Alkyl halide, base | 5-Alkyl-8-oxa-5-azaspiro[3.5]nonane |
| Oxetane Ring-Opening | H⁺, Nu⁻ (e.g., H₂O, ROH, halides) | Substituted piperidine with a hydroxymethyl group |
Stereochemical Control in Spiro[3.5]nonane Synthesis
The synthesis of spiro compounds with defined stereochemistry is a significant challenge in organic synthesis. numberanalytics.com The spiro atom in this compound is a quaternary carbon, and while it is not a stereocenter in the parent molecule, the introduction of substituents on either ring can lead to the formation of stereoisomers.
Strategies to control stereochemistry in the synthesis of spirocycles often involve the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reactions. numberanalytics.com For instance, a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key cyclization step. youtube.com In the context of spiro[3.5]nonane synthesis, controlling the relative orientation of the two rings is crucial.
Factors influencing the stereochemistry of spiro compounds include the nature of the rings and the spiro atom, the presence of other chiral centers in the molecule, and the conformational flexibility of the system. numberanalytics.com In the synthesis of complex spirocyclic systems, such as those found in some natural products, diastereoselectivity can be achieved by carefully choosing reaction conditions and starting materials. nih.govnih.gov For example, in a hetero-Diels-Alder reaction used to construct a tetracyclic core, a cis-fused ring system was selectively obtained. nih.gov
Chemical Stability and Reactivity Profile of the Oxa-azaspiro[3.5]nonane Moiety
The 8-oxa-5-azaspiro[3.5]nonane core exhibits a unique stability and reactivity profile stemming from the interplay of its constituent rings.
Stability: The piperidine ring exists in a stable chair conformation, minimizing torsional strain. The oxetane ring, being a four-membered heterocycle, possesses inherent ring strain, making it more susceptible to ring-opening reactions compared to larger ring ethers like tetrahydrofuran. However, it is generally more stable than the highly strained three-membered oxirane ring. The spirocyclic fusion point, being a quaternary carbon, provides a degree of steric shielding to the adjacent atoms.
Reactivity: The primary sites of reactivity are the nitrogen atom of the piperidine ring and the ether oxygen of the oxetane ring.
Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be readily protonated, alkylated, or acylated. The reactivity of the nitrogen is influenced by the steric bulk of the substituents on the piperidine ring and the nature of the N-substituent.
Oxetane Oxygen: The oxygen atom can act as a Lewis base, coordinating to protons or Lewis acids. This coordination activates the oxetane ring towards nucleophilic attack and ring-opening.
A summary of the key reactivity features is provided in the table below:
| Functional Group | Key Reactions | Influencing Factors |
| Tertiary Amine (Piperidine) | Protonation, Alkylation, Acylation, Oxidation | Steric hindrance, N-substituent electronics |
| Ether (Oxetane) | Lewis acid coordination, Nucleophilic ring-opening | Ring strain, Steric hindrance at the spiro center |
Molecular Architecture and Conformational Landscape in Structure Based Design
Conformational Analysis of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane and Related Frameworks
The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. Spirocycles are ring systems where two rings are connected through a single shared atom, the spiro atom. tandfonline.com This structural feature inherently reduces the molecule's conformational flexibility compared to more linear or monocyclic analogs. For spirocycles composed of smaller rings, such as the four-membered oxetane (B1205548) and six-membered piperidine (B6355638) rings in this framework, the number of accessible, low-energy conformations is limited and well-defined. tandfonline.com
The 8-oxa-5-azaspiro[3.5]nonane core consists of a piperidine ring fused to an oxetane ring via a spiro carbon atom. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the spiro-fusion introduces additional constraints. The benzyl (B1604629) group attached to the piperidine nitrogen will preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens of the cyclohexane (B81311) ring, a common feature in substituted piperidines.
Bioisosteric Applications of Spiro[3.5]nonane Derivatives in Chemical Biology and Drug Design
The "escape from flatland" concept in medicinal chemistry encourages the use of three-dimensional (3D) scaffolds to improve the properties of drug candidates. univ.kiev.ua Spirocyclic systems, with their high fraction of sp³-hybridized carbon atoms, are archetypal examples of such 3D frameworks. tandfonline.comrsc.org They offer a rigid and structurally diverse platform for creating novel chemical entities with potentially improved pharmacological profiles. researchgate.net The introduction of spirocyclic motifs is an increasingly popular strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The this compound scaffold can be considered a bioisosteric replacement for other common structural motifs in bioactive molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The application of spirocyclic frameworks as bioisosteres allows for the fine-tuning of a molecule's conformational and physicochemical properties. nih.govtandfonline.com
The piperidine ring is a prevalent scaffold in many approved drugs. However, it can be susceptible to metabolic degradation through oxidation. univ.kiev.ua Azaspirocycles, such as derivatives of 8-oxa-5-azaspiro[3.5]nonane, have emerged as effective bioisosteres for piperidine. researchgate.netenamine.netnih.gov Replacing a piperidine ring with a spirocyclic analog like 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane has been shown to improve metabolic stability. tandfonline.comresearchgate.net
| Compound | Structure | Property | Observation | Reference |
|---|---|---|---|---|
| N-Aryl Piperidine | ![]() | Lipophilicity (logD) | Baseline | tandfonline.com, nih.gov |
| Solubility | Baseline | |||
| Metabolic Stability | Often susceptible to oxidation | |||
| N-Aryl Azaspiro[3.3]heptane | ![]() | Lipophilicity (logD) | Generally lower | |
| Solubility | Generally higher | |||
| Metabolic Stability | Generally improved |
The defining characteristic of spirocyclic scaffolds is their rigidity. tandfonline.comnih.gov By locking the conformation of a molecule, a spirocyclic core can pre-organize appended functional groups into a specific spatial arrangement that is optimal for binding to a biological target. tandfonline.com This conformational restriction reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity and, consequently, potency. rsc.org
The rigid, three-dimensional structure of molecules like this compound allows for the projection of substituents into distinct vectors in 3D space. tandfonline.com This enables more extensive and specific interactions with the complex three-dimensional binding sites of proteins, which can be difficult to achieve with more planar molecules. tandfonline.com This enhanced shape complementarity can lead to improved efficacy and selectivity, as off-target interactions are minimized. tandfonline.com The use of spirocycles allows medicinal chemists to explore novel chemical space and develop compounds with unique structure-activity relationships (SAR). rsc.orgnih.gov
Rational Design Principles for Modulating Molecular Properties through Spirocyclization
Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity and physicochemical properties. researchgate.net Spirocyclization is a powerful tool in this context, offering a predictable way to modulate molecular properties. nih.gov The introduction of a spiro center is a key strategy for improving drug-like characteristics. nih.gov
The core principles for using spirocyclization in rational design include:
Enhancing 3D Character: Replacing flat aromatic rings with sp³-rich spirocyclic scaffolds increases the three-dimensionality of a molecule. This generally improves physicochemical properties such as solubility and reduces the likelihood of issues associated with planarity, like hERG inhibition. tandfonline.comnih.gov
Conformational Constraint: Using a rigid spirocyclic core helps to lock a molecule in a bioactive conformation, which can enhance potency and selectivity by minimizing the entropic cost of binding to the target. tandfonline.comrsc.org
Modulating Physicochemical Properties: The choice of ring sizes and heteroatoms within the spirocyclic framework allows for the fine-tuning of properties like lipophilicity (LogP/LogD), basicity (pKa), and metabolic stability. tandfonline.comnih.gov For example, replacing a piperidine with an azaspiro[3.3]heptane can decrease lipophilicity and increase basicity, which can be advantageous for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov
Exploring Novel Chemical Space: Spirocyclic scaffolds provide access to novel molecular architectures, which is crucial for developing new intellectual property and overcoming challenges with existing chemical series. rsc.org The structural complexity of spirocycles allows for the creation of diverse compound libraries for screening. tandfonline.com
By applying these principles, medicinal chemists can rationally design molecules like this compound to achieve a desired profile of biological activity and drug-like properties. researchgate.net
| Design Goal | Strategy | Expected Outcome | Reference |
|---|---|---|---|
| Improve Potency/Selectivity | Introduce spirocycle to restrict conformation and orient binding groups. | Reduced entropic penalty of binding, better fit to target binding pocket. | tandfonline.com, rsc.org |
| Improve Solubility / Reduce Lipophilicity | Replace aromatic/lipophilic aliphatic ring with a spirocyclic scaffold (e.g., azaspiro[3.3]heptane). | Increased sp³ character, potential for lower LogD. | tandfonline.com, nih.gov |
| Enhance Metabolic Stability | Replace metabolically labile groups (e.g., piperidine) with a spirocyclic bioisostere. | Blocks sites of metabolic oxidation. | tandfonline.com |
| Access Novel IP / Chemical Space | Incorporate unique spirocyclic cores into lead structures. | Creation of novel compounds with unique SAR. | rsc.org |
Pharmacological and Biological Investigation of 5 Benzyl 8 Oxa 5 Azaspiro 3.5 Nonane Analogs
General Biological Activity Spectrum of Spiro[3.5]nonane Derivatives
Spiro[3.5]nonane derivatives have been investigated for a variety of biological effects, demonstrating their potential as versatile therapeutic agents. Research has spanned across antimicrobial, antitumor, enzyme inhibition, and receptor modulation activities.
Antimicrobial and Antitumor Research Avenues
The exploration of spiro[3.5]nonane analogs has revealed their potential in combating microbial infections and cancer. While specific studies on 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane analogs are limited in publicly available literature, the broader class of spiro compounds has shown notable activity in these areas. For instance, various spiro-heterocyclic compounds have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds often exhibit efficacy against a range of pathogens.
In the realm of oncology, spiro compounds have been investigated for their cytotoxic effects against various cancer cell lines. The rigid spirocyclic framework can lead to precise interactions with biological targets, making them attractive candidates for the development of novel anticancer agents. For example, certain spiro-pyrrolopyridazine derivatives have demonstrated selective cytotoxicity against cancer cells and have been shown to induce apoptosis. nih.gov
Enzyme Inhibition Potential
The unique conformational constraints of the spiro[3.5]nonane scaffold make its derivatives attractive candidates for designing potent and selective enzyme inhibitors. Research has targeted a range of enzymes implicated in various diseases.
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): Analogs of this compound, specifically those containing the 7-azaspiro[3.5]nonane core, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov These inhibitors have shown potential for the treatment of pain and inflammation. nih.gov Similarly, novel spiro derivatives have been designed as potent and reversible inhibitors of Monoacylglycerol Lipase (MAGL), another key enzyme in the endocannabinoid system. nih.govconsensus.app Structure-based drug design has led to the development of spirocyclic MAGL inhibitors with good oral absorption and blood-brain barrier penetration. nih.gov
Poly(ADP-ribose)polymerase (PARP): Spirocyclic motifs have been incorporated into the design of Poly(ADP-ribose)polymerase (PARP) inhibitors. While direct examples of this compound analogs as PARP inhibitors are not prominent, the investigation of spirodiamine motifs in the framework of known PARP inhibitors like olaparib (B1684210) has been explored. nih.gov This research aims to develop PARP inhibitors with reduced DNA damage and cytotoxicity, potentially for treating inflammatory diseases. nih.gov A new series of spiro aryl dioxolane derivatives have also been synthesized and evaluated as potential PARP-1 inhibitors, with some compounds showing promising inhibition and potency against BRCA1 mutated breast cancer cell lines. researchgate.net
Human Lactate (B86563) Dehydrogenase A (hLDHA): While specific research on spiro[3.5]nonane derivatives as hLDHA inhibitors is not widely documented, analogs with a related 2,8-dioxabicyclo[3.3.1]nonane scaffold have been identified as inhibitors of human lactate dehydrogenase A (hLDHA). nih.gov This suggests that spirocyclic structures could be a viable starting point for designing novel hLDHA inhibitors for cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR): Spirocyclic compounds have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Aminopyridine-containing spiro[indoline-3,4′-piperidine] derivatives have been designed and synthesized, demonstrating potent inhibitory activity against EGFR and its mutations. nih.gov Furthermore, spiro-pyrrolopyridazine derivatives have been evaluated for their EGFR inhibitory activity, with some compounds showing significant effects. nih.gov
DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis cell wall synthesis, making it an attractive target for new anti-tuberculosis drugs. acs.orgnih.govnewtbdrugs.orgnih.gov Research has identified benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents that likely target DprE1. acs.org
SARS-CoV-2 3CL Protease: The main protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govnih.govmdpi.com Structure-guided design has led to the development of potent spirocyclic inhibitors of SARS-CoV-2 3CLpro. nih.gov These inhibitors are designed to access new chemical space and optimize potency, demonstrating the potential of spirocyclic scaffolds in the development of antiviral therapeutics. nih.gov
The following table summarizes the inhibitory potential of various spirocyclic derivatives against the aforementioned enzymes.
| Enzyme Target | Spirocyclic Scaffold Mentioned | Observed Activity | Reference(s) |
| FAAH | 7-azaspiro[3.5]nonane, 1-oxa-8-azaspiro[4.5]decane | Potent covalent inhibition | nih.govnih.gov |
| MAGL | Azetidine-lactam, cyclobutane-lactam, cyclobutane-carbamate | Potent and reversible inhibition | nih.govconsensus.app |
| PARP | Spirodiamine motifs, Spiro aryl dioxolane | Inhibition with reduced DNA damage, promising potency | nih.govresearchgate.net |
| hLDHA | 2,8-dioxabicyclo[3.3.1]nonane | Inhibition with IC50 values in the low micromolar range | nih.gov |
| EGFR | Spiro[indoline-3,4′-piperidine], Spiro-pyrrolopyridazine | Potent inhibition of wild-type and mutant EGFR | nih.govnih.gov |
| DprE1 | 2-benzyl-2,7-diazaspiro[3.5]nonane | Antitubercular activity | acs.org |
| SARS-CoV-2 3CL Protease | Novel spirocyclic designs | Nanomolar potency | nih.gov |
Receptor Binding Modulation
Sigma Receptors: Derivatives of spiro[3.5]nonane have been investigated for their ability to modulate sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system disorders. The development of 2,7-diazaspiro[3.5]nonane derivatives has yielded potent sigma receptor ligands. These compounds have been evaluated in binding assays, with some showing high affinity for the σ1 receptor and selectivity over the σ2 receptor.
Structure-Activity Relationship (SAR) Elucidation
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective analogs of this compound.
Identification of Pharmacophoric Elements and Their Contributions to Biological Potency
For spirocyclic compounds, the three-dimensional arrangement of functional groups is a key determinant of biological activity. In the context of spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor ligands, a canonical pharmacophore model has been proposed which includes two hydrophobic rings connected by a hydrogen bond acceptor. mdpi.com A positively ionizable group is often included to interact with key residues in the receptor. mdpi.com While this is a different spiro system, the principles of defined spatial orientation of key interacting moieties are applicable to the design of this compound analogs. The benzyl (B1604629) group likely serves as a key hydrophobic element, while the oxa- and aza- functionalities provide points for hydrogen bonding and potential salt bridge formation.
Correlation Between Structural Modifications and Biological Response
Systematic structural modifications of spirocyclic scaffolds have provided valuable insights into their SAR. For instance, in the development of FAAH inhibitors based on the 7-azaspiro[3.5]nonane core, modifications to the urea (B33335) moiety were found to significantly impact potency. nih.gov Specifically, the incorporation of 3,4-dimethylisoxazole and 1-methyltetrazole (B91406) as urea replacements led to compounds with superior potency and favorable drug-like properties. nih.gov
In the case of spiro-pyrrolopyridazine derivatives as EGFR inhibitors, the nature and position of substituents on the aromatic rings have been shown to influence their cytotoxic and inhibitory activities. nih.gov Similarly, for spirocyclic chromanes with antimalarial activity, extensive SAR studies have been conducted to identify the essential features necessary for their activity and properties. Such studies are vital for optimizing lead compounds into clinical candidates.
Mechanistic Insights into Cellular and Molecular Interactions
The unique three-dimensional and rigid structure of spiro-heterocyclic compounds, such as the this compound framework, has garnered significant interest in medicinal chemistry due to their potential for novel biological activities. nih.gov While direct mechanistic studies on this compound itself are not extensively documented in publicly available research, the cellular and molecular interactions of analogous spiro-heterocyclic compounds provide valuable insights into their potential mechanisms of action. These analogs often exhibit their effects through specific target engagement and subsequent perturbation of critical biochemical pathways.
The biological activity of spiro-heterocyclic compounds is intrinsically linked to their ability to bind with high affinity and specificity to biological targets. The rigid conformation of the spiro scaffold allows for precise spatial orientation of functional groups, which is crucial for effective interaction with the binding sites of proteins and enzymes.
One notable example of target engagement involves a compound containing a 7-oxa-2-azaspiro[3.5]nonan-2-yl moiety, PC-786, which has been identified as a potent inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for the replication of the viral genome. The spiro compound is thought to bind to a specific site on the RdRp, thereby blocking its enzymatic activity and halting viral replication. This highlights the potential for oxa-azaspiro[3.5]nonane derivatives to target and inhibit viral polymerases.
In the context of anti-mycobacterial activity, some indolyl azaspiroketal Mannich bases have been shown to act by permeabilizing the mycobacterial cell membrane. nih.gov This mechanism does not involve a specific protein target in the traditional sense but rather a disruption of the physical integrity of the cell envelope, a critical component for the survival of Mycobacterium tuberculosis. This leads to a loss of essential cellular functions and ultimately cell death. The lipophilic nature of the benzyl group in this compound suggests that its analogs could potentially share this membrane-disrupting capability.
Furthermore, spirooxindole derivatives, another class of related spiro-heterocyclic compounds, have been reported to inhibit the dengue virus NS4B protein. nih.gov This viral protein is involved in the formation of the viral replication complex. By binding to NS4B, these compounds interfere with its function, thereby disrupting the viral life cycle. This illustrates that spiro compounds can target non-enzymatic viral proteins that are crucial for replication.
The perturbation of biochemical pathways is a direct consequence of target engagement. For instance, the inhibition of viral RdRp by PC-786 directly halts the synthesis of viral RNA, a central process in the viral replication pathway. nih.gov Similarly, the disruption of the mycobacterial cell membrane by indolyl azaspiroketals leads to a cascade of detrimental effects, including the dissipation of ion gradients and the leakage of cellular contents, which are fatal to the bacterium. nih.gov
The therapeutic potential of this compound analogs is underscored by the preclinical efficacy of related spiro-heterocyclic compounds in various in vitro and in vivo models of disease, particularly in the fields of anti-mycobacterial and antiviral research.
Anti-mycobacterial Applications:
Several classes of spiro compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis. For example, a study on spiro-pyrido-pyrrolizines and pyrrolidines identified a compound, 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one, with potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis. nih.gov Another study on indole-fused spirochromenes also reported promising anti-mycobacterial activity, with the most active compound exhibiting a minimum inhibitory concentration (MIC) of 1.56 µg/mL. nih.gov
The following table summarizes the in vitro anti-mycobacterial activity of representative spiro-heterocyclic analogs:
| Compound Class | Specific Analog | Target Organism | In Vitro Activity (MIC) |
| Spiro-pyrido-pyrrolizine | 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one | M. tuberculosis H37Rv | 1.76 µM |
| Spiro-pyrido-pyrrolizine | 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one | Multi-drug resistant M. tuberculosis | 0.88 µM |
| Indole-fused Spirochromene | Compound 7l | M. tuberculosis H37Rv | 1.56 µg/mL |
| Indolyl Azaspiroketal Mannich Base | 8-[(6-methoxy-1-octyl-1H-indolyl-3-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | M. tuberculosis H37Rv | Submicromolar |
In vivo studies with indolyl azaspiroketal Mannich bases have also shown promising results in a mouse model of tuberculosis, validating the potential of this class of compounds for further development. nih.gov
Antiviral Applications:
The antiviral potential of spiro-heterocyclic compounds has been demonstrated against a range of viruses. Fluoro-substituted spiro-isoxazolines, for instance, have been evaluated for their activity against human cytomegalovirus (HCMV). rsc.org Certain compounds in this series displayed significant antiviral activity with IC50 values around 10 µM.
Spirooxindoles have also been investigated as antiviral agents. A notable example is a spiropyrazolopyridone oxindole (B195798) derivative that acts as a potent inhibitor of the dengue virus and has shown excellent in vivo efficacy in a mouse model of dengue viremia. nih.gov Additionally, certain spirooxindole derivatives have demonstrated in vitro activity against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. nih.gov
The table below presents the in vitro antiviral activity of selected spiro-heterocyclic analogs:
| Compound Class | Specific Analog | Target Virus | In Vitro Activity (IC50) |
| Fluoro-substituted Spiro-isoxazoline | Compound 4d | Human Cytomegalovirus (HCMV) | ~10 µM |
| Fluoro-substituted Spiro-isoxazoline | Compound 4n | Human Cytomegalovirus (HCMV) | ~10 µM |
| Spirooxindole | Compound 46a | Herpes Simplex Virus 1 (HSV-1) | 33.33 µM |
| Spirooxindole | Compound 46b | Herpes Simplex Virus 1 (HSV-1) | 25.87 µM |
| Spirooxindole | Compound 46a | Influenza A/Hanfang/359/95 (H3N2) | 33.33 µM |
These preclinical findings for analogous compounds suggest that the this compound scaffold represents a promising starting point for the development of novel anti-mycobacterial and antiviral agents. Further investigation into the specific mechanisms of action and in vivo efficacy of derivatives of this scaffold is warranted.
Computational Chemistry and in Silico Approaches in Spiro 3.5 Nonane Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are foundational techniques in computational drug discovery, used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For a molecule like 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane, this process begins with generating a low-energy, three-dimensional conformation of the structure.
The docking process involves placing the ligand into the binding pocket of a chosen macromolecular target, such as a G-protein coupled receptor (GPCR) or an ion channel, which are common targets for nitrogen-containing heterocyclic compounds. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the site, calculating a "docking score" for each pose. This score is a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
Key interactions that would be analyzed for this compound include:
Hydrogen Bonding: The oxygen and nitrogen atoms in the oxa-azaspiro core can act as hydrogen bond acceptors, while the nitrogen-adjacent protons could act as donors depending on protonation state.
Hydrophobic Interactions: The benzyl (B1604629) group and the aliphatic cyclobutane (B1203170) ring are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in the target's binding pocket.
Pi-Stacking: The aromatic phenyl ring of the benzyl group can form favorable π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of such a study would typically be presented in a table summarizing the predicted binding energies and the specific amino acid residues involved in key interactions.
Illustrative Docking Analysis Data
The following table represents an example of how docking results for this compound against a hypothetical protein target might be displayed.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Receptor A | -8.5 | TYR-112, PHE-254 | π-π Stacking |
| ASP-105 | Hydrogen Bond (with N-atom) | ||
| LEU-250, VAL-115 | Hydrophobic | ||
| Hypothetical Receptor B | -7.2 | TRP-310 | π-π Stacking |
| SER-140 | Hydrogen Bond (with O-atom) | ||
| ILE-135, ALA-314 | Hydrophobic |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a potential binding pose, conformational analysis and molecular dynamics (MD) simulations explore the dynamic nature of the molecule and its complex with a target. wjbphs.com The spiro[3.5]nonane scaffold, while rigid, possesses distinct conformational possibilities, particularly in the six-membered oxazinane ring which can adopt chair, boat, or twist-boat conformations.
Conformational analysis aims to identify the most stable, low-energy shapes of the molecule. This is crucial because the biologically active conformation may not be the absolute lowest energy state.
Molecular dynamics simulations provide a deeper understanding by simulating the movements of atoms in the ligand-protein complex over time, typically nanoseconds to microseconds. Current time information in Le Flore County, US.nih.gov An MD simulation for this compound bound to a receptor would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would reveal:
The stability of the initial docking pose.
Fluctuations in the ligand's position and conformation within the binding site.
The role of water molecules in mediating ligand-receptor interactions.
The dynamic behavior of key hydrogen bonds and other interactions.
Analysis of the MD trajectory would yield data on root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Example Conformational Parameters
This table illustrates the type of data that could be generated from a conformational analysis to describe the geometry of the molecule's most stable state.
| Parameter | Ring System | Conformation | Value (Illustrative) |
| Dihedral Angle (C2-N5-C6-C7) | Oxazinane | Chair | 55.8° |
| Dihedral Angle (C1-C2-C3-C4) | Cyclobutane | Puckered | 25.1° |
| N5-C(Benzyl) Bond Length | - | - | 1.47 Å |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. tiu.edu.iq To develop a QSAR model for the this compound scaffold, a dataset of structurally similar analogues with experimentally measured biological activities (e.g., IC50 values) against a specific target would be required.
For each compound in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to create a mathematical equation that predicts the activity based on the values of these descriptors.
Relevant descriptors for a QSAR study involving this compound and its analogues would include:
Topological Descriptors: Molecular weight, number of rotatable bonds.
Electronic Descriptors: Dipole moment, partial charges on the heteroatoms.
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient), which indicates how the molecule distributes between oil and water.
Steric/3D Descriptors: Molecular surface area, volume, and shape indices.
A robust QSAR model can be invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Calculated Molecular Descriptors (Illustrative)
The following table provides examples of descriptors that would be calculated for this compound as part of a QSAR analysis.
| Descriptor | Abbreviation | Description | Calculated Value (Example) |
| Molecular Weight | MW | The mass of one mole of the compound. | 231.32 g/mol |
| LogP | LogP | Octanol-water partition coefficient. | 2.85 |
| Polar Surface Area | PSA | Surface area of polar atoms (N, O). | 21.7 Ų |
| Number of Rotatable Bonds | nRotB | Count of bonds allowing free rotation. | 2 |
| Hydrogen Bond Donors | HBD | Number of N-H or O-H groups. | 0 |
| Hydrogen Bond Acceptors | HBA | Number of N or O atoms. | 2 |
Virtual Screening and De Novo Drug Design Applications
The insights gained from docking, MD, and QSAR studies on this compound can be leveraged in large-scale computational campaigns.
Virtual Screening is a technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. A validated docking protocol or a predictive QSAR model based on the spiro[3.5]nonane scaffold could be used to rapidly evaluate millions of virtual compounds. This allows researchers to filter vast chemical libraries down to a manageable number of promising candidates for laboratory synthesis and testing.
De Novo Drug Design takes this a step further. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch. The 8-oxa-5-azaspiro[3.5]nonane core could be used as a starting scaffold or fragment. The algorithm would then "grow" new functional groups onto this core within the constraints of the target's binding site, aiming to optimize interactions and create novel, potent, and patentable chemical entities. This approach combines structural information from the target with chemical rules to design bespoke molecules with high predicted affinity.
Future Prospects and Emerging Research Directions
Innovations in Spirocyclic Synthesis Methodologies for Complex Architectures
The construction of complex spirocyclic systems like 8-oxa-5-azaspiro[3.5]nonanes is an area of active research. Traditional synthetic routes are continually being refined, and novel methodologies are emerging to enhance efficiency, stereoselectivity, and molecular diversity. Future innovations are anticipated to focus on:
Asymmetric Synthesis: Developing catalytic enantioselective methods to access specific stereoisomers of spirocyclic compounds is crucial, as different enantiomers can exhibit distinct biological activities.
Domino and One-Pot Reactions: Multi-component reactions that allow for the construction of the spirocyclic core in a single step are highly desirable for improving synthetic efficiency and reducing waste. tandfonline.com
Photoredox Catalysis and Electrochemistry: These modern synthetic tools offer new pathways for the formation of challenging carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of previously inaccessible spirocyclic architectures.
Flow Chemistry: The use of continuous-flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and scalability of spirocycle synthesis.
These advancements will be instrumental in creating libraries of diverse 8-oxa-5-azaspiro[3.5]nonane analogs with varied substitution patterns, allowing for a thorough exploration of their structure-activity relationships.
Expanding the Biological Target Landscape for 8-Oxa-5-azaspiro[3.5]nonane Analogs
The rigid, three-dimensional nature of the 8-oxa-5-azaspiro[3.5]nonane scaffold makes it an attractive framework for designing ligands that can interact with a wide range of biological targets with high specificity. While the specific biological activities of 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane are not yet extensively documented in publicly available literature, related spirocyclic compounds have shown a variety of biological effects. Future research is expected to explore the potential of its analogs in several therapeutic areas:
Central Nervous System (CNS) Disorders: The scaffold's lipophilicity and rigidity may allow for penetration of the blood-brain barrier, making these compounds candidates for targeting CNS receptors and enzymes implicated in neurological and psychiatric disorders.
Oncology: The unique shape of spirocycles can enable them to disrupt protein-protein interactions that are critical for cancer cell growth and survival. orientjchem.org Analogs could be designed as inhibitors of key oncogenic pathways.
Infectious Diseases: Spirocyclic compounds have the potential to act as novel antibacterial or antiviral agents by inhibiting essential microbial enzymes or interfering with viral entry and replication processes. nih.govresearchgate.netmdpi.com
A systematic screening of 8-oxa-5-azaspiro[3.5]nonane derivatives against a broad panel of biological targets will be essential to uncover their full therapeutic potential.
Advanced Spectroscopic and Structural Characterization Techniques for Spirocyclic Systems
The unambiguous determination of the three-dimensional structure of complex spirocyclic molecules is critical for understanding their chemical properties and biological activity. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods are becoming increasingly important. nih.govijcce.ac.ir
| Technique | Application for Spirocyclic Systems |
| 2D and 3D NMR Spectroscopy | Elucidation of complex connectivity and stereochemistry. |
| X-ray Crystallography | Unambiguous determination of the solid-state conformation and absolute configuration. nih.gov |
| Chiroptical Spectroscopy (CD/VCD) | Determination of absolute configuration in solution. |
| Computational Chemistry (DFT) | Prediction of spectroscopic properties and conformational analysis to complement experimental data. tandfonline.com |
The integration of these advanced analytical techniques will be crucial for the detailed structural characterization of novel 8-oxa-5-azaspiro[3.5]nonane analogs, providing insights that can guide the design of future compounds. orientjchem.orgnih.gov
Integration of Artificial Intelligence and Machine Learning for Accelerated Spirocycle Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to spirocyclic compounds holds immense promise. nih.govuci.edu These computational tools can accelerate the discovery and optimization of novel 8-oxa-5-azaspiro[3.5]nonane-based molecules in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of virtual compounds, allowing for the in silico screening of large virtual libraries. mdpi.com
De Novo Drug Design: Generative AI models can design novel spirocyclic structures with desired properties, expanding the accessible chemical space beyond what has been synthesized.
Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for complex target molecules, including novel spirocycles. youtube.com
High-Content Imaging Analysis: In biological screening, ML can be used to analyze complex cellular imaging data to identify the effects of spirocyclic compounds on cellular morphology and function.
Q & A
Q. What are the established synthetic routes for 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors containing benzyl and spirocyclic motifs. For example, oxidative cyclization using reagents like Oxone® in formic acid has been effective for similar azaspiro compounds, yielding >82% in two-step reactions . Key variables include solvent choice (e.g., formic acid for stability), temperature control (room temperature for cyclization), and catalyst selection (e.g., triethylamine as a base). Optimization studies should track yield and purity via HPLC or NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) is the gold standard for structural confirmation . For non-crystalline samples, advanced NMR techniques (e.g., -DEPT, -COSY) and high-resolution mass spectrometry (HRMS) are employed. Comparative analysis with analogous spiro compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) helps validate ring connectivity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should focus on receptor binding assays (e.g., sigma receptors, S1R/S2R subtypes) using radioligand displacement (e.g., -Pentazocine for S1R). For example, derivatives with Ki values <10 nM (e.g., 4b: KiS1R = 2.7 nM) indicate high affinity . Follow with in vitro functional assays (e.g., calcium flux for antagonism/agonism) and in vivo models (e.g., mechanical allodynia in mice) at 20 mg/kg doses .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring size) influence sigma receptor binding affinity and selectivity?
- Methodological Answer : Systematic SAR studies compare derivatives with varied substituents. For instance:
- Benzyl vs. Non-Benzyl Groups : The benzyl group in this compound may enhance lipophilicity, affecting blood-brain barrier penetration.
- Oxygen/Nitrogen Positioning : Replacing oxygen with nitrogen (e.g., 2,7-diazaspiro[3.5]nonane) alters hydrogen-bonding capacity, as seen in compound 5b (KiS1R = 13 nM vs. 4b’s 2.7 nM) .
Computational docking (e.g., AutoDock Vina) can predict interactions with Glu172 in S1R, guiding rational design .
Q. How can contradictions in functional activity (e.g., agonism vs. antagonism) be resolved for structurally similar derivatives?
- Methodological Answer : Case Study: Compound 4b (2,7-diazaspiro[3.5]nonane) showed S1R agonism in vivo despite lower binding affinity than antagonist 5b. To resolve this:
- Perform in vitro functional profiling (e.g., GTPγS binding for intrinsic activity).
- Use pharmacological challenges (e.g., PRE-084 reversal in allodynia models) to confirm mechanism .
- Analyze metabolic stability (e.g., liver microsome assays) to rule out prodrug activation .
Q. What computational tools are effective for predicting the spirocyclic compound’s conformational stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy minima for ring conformers (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., explicit water models) to assess flexibility .
- Crystal Structure Prediction (CSP) : Tools like Mercury predict packing modes, critical for polymorph screening .
Data Analysis & Experimental Design
Q. How should researchers design experiments to address low yield in spirocyclic ring formation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., 5–20 mol% Pd(OAc)), and temperature (25–80°C).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., enolate formation).
- Post-Reaction Workup : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate pure spiro products .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardized Synthesis Protocols : Strict control of reaction time, purification steps (e.g., recrystallization from ethanol/water).
- QC Metrics : Purity ≥95% (HPLC), enantiomeric excess ≥98% (chiral HPLC) .
- Reference Controls : Include known ligands (e.g., BD-1063 for S1R) in each assay plate to normalize inter-experiment variability .
Comparative Analysis & Validation
Q. How does this compound compare to other spiro scaffolds (e.g., diazabicyclo[4.3.0]nonane) in drug discovery?
- Methodological Answer :
- Structural Comparison : The 8-oxa-5-aza configuration enhances metabolic stability vs. diazabicyclo’s fused rings .
- Biological Performance : Diazabicyclo[4.3.0]nonane derivatives (e.g., 8f, KiS1R = 10 nM) show moderate affinity but better solubility, while 5-Benzyl-8-oxa-5-azaspiro derivatives excel in CNS penetration .
Q. What analytical techniques validate the absence of synthetic byproducts (e.g., ring-opened isomers)?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions.
- 2D NMR : - HMBC identifies spiro-specific correlations.
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out labile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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